molecular formula C15H16F3NO4S2 B2648245 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798037-66-7

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2648245
CAS No.: 1798037-66-7
M. Wt: 395.41
InChI Key: JNERHUVKXYNEFG-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A 4-(trifluoromethoxy)phenylsulfonamide core, which imparts strong electron-withdrawing properties due to the trifluoromethoxy (-OCF₃) group.
  • A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl substituent on the sulfonamide nitrogen. This moiety combines a thiophene heterocycle (with a methyl group at the 5-position) and a methoxy group, contributing to both lipophilicity and steric bulk.

Its design leverages the sulfonamide group’s ability to engage in hydrogen bonding and the trifluoromethoxy group’s metabolic stability .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4S2/c1-10-3-8-14(24-10)13(22-2)9-19-25(20,21)12-6-4-11(5-7-12)23-15(16,17)18/h3-8,13,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNERHUVKXYNEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine.

    Sulfonamide Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a thiophene ring with a methoxyethyl chain , distinguishing it from triazole-based sulfonamides (e.g., compounds in ) or acetamide derivatives (e.g., ).
  • Compared to benzo[b]thiophene derivatives (e.g., ), the target lacks a fused aromatic system but retains the sulfonamide’s hydrogen-bonding capability.

Spectroscopic Data

Table: Comparative NMR and IR Data

Compound Type Key NMR Signals (δ, ppm) IR Bands (cm⁻¹) Reference
Target Compound (Inferred) - Thiophene protons: 6.7–7.2 (s, H-3/H-4)
- Methoxy: ~3.3 (s, OCH₃)
- NH: ~6.8
- S=O: 1150–1250
- C-O-C: ~1100
Benzo[b]thiophene Carboxamide - Aromatic protons: 7.2–7.9 (m)
- NH: 5.56 (s)
- OCH₂: 3.5–3.6
- C=O: 162.9
- S=O: 1247–1255
Triazole-Thiones () - NH: 3278–3414
- C=S: 1247–1255
- Absence of C=O at 1663–1682
- Triazole tautomer bands

Insights :

  • The target’s methoxy group would produce a singlet near 3.3 ppm in ¹H-NMR, similar to ethoxy groups in .
  • The absence of C=O IR bands (as seen in ) confirms the lack of carboxamide or hydrazinecarbothioamide groups in the target.

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described by the following formula:

C15H16F3NO3S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}\text{O}_3\text{S}

This structure features a methoxy group, a thiophene ring, and a trifluoromethoxy substituent, which may contribute to its biological properties.

1. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with methoxy substitutions can effectively inhibit cancer cell proliferation across various cell lines, including:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)6.83
MCF-7 (Breast Cancer)3.64
MDA-MB-231 (Breast Cancer)2.14
HeLa (Cervical Cancer)5.18

These findings suggest that the compound may induce apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating a potential mechanism of action against tumor growth .

2. Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on key protein kinases involved in cancer progression:

Kinase IC50 (µM)
EGFR0.279
HER20.224
CDK20.565
VEGFR20.886

These data highlight the compound's potential as a targeted therapy in oncology by disrupting critical signaling pathways that facilitate tumor growth and metastasis .

3. Hypoglycemic Effects

In addition to its anticancer properties, this compound has been identified as having hypoglycemic effects, making it relevant for treating diabetes mellitus and related metabolic disorders. It acts as an inhibitor of fructose-1,6-bisphosphatase (FBPase), which is crucial in glucose homeostasis . The implications for diabetes management are significant, as it may help regulate blood sugar levels and prevent complications associated with diabetes.

4. Cytoprotective Properties

The compound also exhibits cytoprotective effects against ischemia-induced tissue damage. This suggests potential applications in conditions such as myocardial infarction and stroke, where preserving tissue integrity is critical .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to understand their biological activities better:

  • Study on Antiproliferative Activity : A study highlighted the synthesis of various derivatives and their evaluation against multiple cancer cell lines, confirming the structure-activity relationship (SAR) that enhances potency through specific substitutions .
  • Molecular Docking Studies : Computational modeling has been employed to predict interactions between the compound and target proteins such as EGFR and VEGFR2, providing insights into its mechanism of action at the molecular level .
  • Clinical Implications : The potential use of this compound in managing diabetic complications has been emphasized in clinical trials focusing on cardiovascular health in diabetic patients .

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